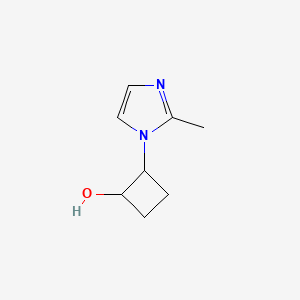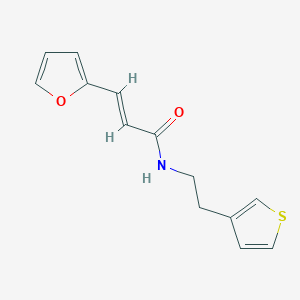
2-((5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a chemical compound with potential applications in scientific research. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments. In
Scientific Research Applications
Antimicrobial and Antifungal Activities
Research has indicated that derivatives of 1,3,4-oxadiazole, including those related to the compound , possess antimicrobial and antifungal properties. Studies show the synthesis of new derivatives aiming to explore their biological activities against a variety of microbial and fungal strains. These compounds have demonstrated moderate to significant activity against both Gram-positive and Gram-negative bacteria as well as various fungal species, indicating their potential use as antimicrobial agents in medical applications (Wardkhan et al., 2008); (Khalid et al., 2016).
Anticancer Activities
Some derivatives have been investigated for their potential anticancer activities. Specifically, compounds synthesized using 1,3,4-oxadiazole moieties have been tested against various cancer cell lines, including breast cancer cells. Promising results were observed, with certain derivatives showing significant inhibitory effects, suggesting a potential role in cancer treatment (Mahmoud et al., 2021); (Rehman et al., 2018).
Optoelectronic Applications
Research on 1,3,4-oxadiazole derivatives has also extended into the field of materials science, particularly in the development of materials for optoelectronic applications. These compounds have been explored for their photophysical and electrochemical properties, which are critical in the design of organic light-emitting diodes (OLEDs) and solar cells. The studies indicate that these derivatives exhibit favorable properties, such as good thermal stability and significant electronic transitions, making them suitable candidates for use in electronic devices (Thippeswamy et al., 2021).
Synthetic Methodologies and Chemical Analysis
The synthesis of 1,3,4-oxadiazole derivatives, including those related to the specified compound, involves various innovative methodologies, including microwave-assisted synthesis, which offers advantages in terms of reaction speed and efficiency. Spectral analysis, including NMR and mass spectrometry, plays a crucial role in the characterization of these compounds, ensuring the accuracy of the synthesized structures and facilitating further investigation into their applications (Merugu et al., 2010).
properties
IUPAC Name |
2-[[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-2-22-14-8-6-13(7-9-14)16-18-19-17(23-16)24-12-15(21)20-10-4-3-5-11-20/h6-9H,2-5,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNPPHVZNAFAAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2941677.png)
![3-[Methyl(propan-2-yl)amino]propanenitrile](/img/structure/B2941678.png)
![4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)benzene-1,2-diamine trihydrochloride](/img/structure/B2941679.png)

![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2941681.png)





![2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2941690.png)


